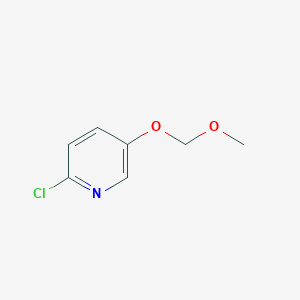

2-Chloro-5-(methoxymethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(methoxymethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZSYWVNPVRPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-(methoxymethoxy)pyridine (CAS Number 877133-56-7)

A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, reactivity, and applications of this versatile pyridine derivative.

Introduction: A Strategically Protected Building Block

In the landscape of modern organic synthesis, particularly within medicinal chemistry and agrochemical development, the use of strategically functionalized heterocyclic building blocks is paramount. 2-Chloro-5-(methoxymethoxy)pyridine is a prime example of such a molecule, designed for sequential and controlled chemical transformations. This guide provides an in-depth exploration of its chemical nature, synthesis, and utility, offering both theoretical understanding and practical insights for laboratory applications.

The structure of this compound incorporates two key features that define its chemical persona: the 2-chloropyridine core and the methoxymethyl (MOM) ether protecting group. The chlorine atom at the 2-position of the pyridine ring renders this site susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of a vast array of more complex pyridine derivatives.[1][2] Simultaneously, the hydroxyl group at the 5-position is masked as a MOM ether. The MOM group is a robust and widely used protecting group for alcohols and phenols due to its ease of introduction, stability across a broad range of non-acidic reaction conditions, and facile removal under acidic conditions.[3][4] This strategic protection allows for selective reactions at the 2-position without interference from the hydroxyl group, which can be deprotected later in a synthetic sequence to reveal a new site for functionalization.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on its constituent parts and data from structurally analogous compounds.

| Property | Estimated Value/Information | Basis for Estimation |

| Molecular Formula | C₇H₈ClNO₂ | |

| Molecular Weight | 173.60 g/mol | |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on related compounds like 2-chloro-5-methoxypyridine.[5] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General solubility of similar organic molecules. |

| Boiling Point | Not available | |

| Melting Point | Not available |

Predicted ¹H NMR Spectral Data:

Predicting the proton NMR spectrum is crucial for reaction monitoring and characterization. The following are estimated chemical shifts (δ) in CDCl₃:

-

Pyridyl Protons:

-

H-6: ~8.1-8.3 ppm (doublet) - Downfield due to proximity to the electronegative nitrogen.

-

H-4: ~7.5-7.7 ppm (doublet of doublets) - Coupled to both H-3 and H-6.

-

H-3: ~7.1-7.3 ppm (doublet) - Coupled to H-4.

-

-

MOM Group Protons:

-

-O-CH₂ -O-: ~5.2-5.4 ppm (singlet)

-

-O-CH₃ : ~3.4-3.6 ppm (singlet)

-

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most logically achieved through the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine. The following protocol is a well-established method for the introduction of a MOM protecting group.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-5-hydroxypyridine (Precursor)

A detailed, two-step procedure for the synthesis of 2-chloro-5-hydroxypyridine starting from 2-amino-5-bromopyridine has been reported.[6] This involves a diazotization reaction to replace the amino group with a chlorine, followed by a lithium-halogen exchange, boronic acid formation, and subsequent oxidation to yield the desired hydroxypyridine.

Step 2: Protection of 2-Chloro-5-hydroxypyridine with a Methoxymethyl (MOM) Group

This protocol is a standard and efficient method for the protection of phenols.[3]

-

Reagents and Materials:

-

2-Chloro-5-hydroxypyridine (1.0 equivalent)

-

Chloromethyl methyl ether (MOM-Cl, 1.1-1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA, 1.5-2.0 equivalents)

-

Anhydrous dichloromethane (DCM) as the solvent

-

Standard workup and purification reagents (water, brine, saturated sodium bicarbonate, magnesium or sodium sulfate, silica gel for chromatography)

-

-

Procedure:

-

Dissolve 2-chloro-5-hydroxypyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA to the solution, followed by the slow, dropwise addition of MOM-Cl. Caution: Chloromethyl methyl ether is a potential carcinogen and should be handled with extreme care in a well-ventilated fume hood.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two key functional groups.

Diagram of Reactivity Pathways:

Caption: Key reaction pathways for this compound.

1. Reactivity of the 2-Chloropyridine Moiety:

The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.[8] This makes the chlorine atom at the 2-position a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions. A wide variety of nucleophiles can be employed to displace the chloride, including:

-

O-Nucleophiles: Alcohols and phenols (to form ethers)

-

N-Nucleophiles: Amines and amides (to form aminopyridines)

-

S-Nucleophiles: Thiols (to form thiopyridines)

Furthermore, the 2-chloropyridine functionality is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[9]

2. Stability and Cleavage of the MOM Ether:

The MOM ether is stable to a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidizing and reducing agents.[10][11] This stability is crucial when performing reactions at the 2-position.

The deprotection of the MOM group is typically achieved under acidic conditions.[3] Common reagents for this transformation include:

-

Brønsted Acids: Hydrochloric acid (HCl) in a protic solvent, p-toluenesulfonic acid (pTSA).[12][13]

-

Lewis Acids: Trifluoroacetic acid (TFA), bismuth trichloride.[3][14]

The choice of deprotection conditions can be tailored to the sensitivity of other functional groups present in the molecule. It is noteworthy that the deprotection of aromatic MOM ethers can sometimes proceed through different intermediates than their aliphatic counterparts.[7]

Applications in Drug Discovery and Agrochemicals:

While specific patents explicitly citing this compound are not readily found, the structural motif of a 2-chloro-5-functionalized pyridine is a key component in numerous bioactive molecules. For instance, the related compound 2-chloro-5-chloromethylpyridine is a crucial intermediate in the synthesis of neonicotinoid insecticides.[15][16] The ability to introduce a protected hydroxyl group, as in the title compound, offers a synthetic route to a wider range of analogues for structure-activity relationship (SAR) studies in drug discovery and agrochemical research. The hydroxyl group, once deprotected, can serve as a handle for further derivatization or as a key hydrogen bond donor/acceptor for interaction with biological targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is warranted, based on the known hazards of its constituent parts and related compounds.

-

2-Chloropyridine Derivatives: These compounds are often harmful if swallowed, and can cause skin and eye irritation.[5][17] More reactive analogues like 2-chloro-5-(chloromethyl)pyridine are corrosive and can cause severe skin burns and eye damage.[18][19]

-

Methoxymethyl Ethers: The reagent used for its synthesis, chloromethyl methyl ether (MOM-Cl), is a known carcinogen.[7] While the resulting MOM ether is generally less hazardous, appropriate precautions should still be taken.

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.

Conclusion

This compound stands as a valuable and versatile building block for chemical synthesis. Its strategic design, featuring a reactive site for nucleophilic substitution and cross-coupling, and a stable, yet readily cleavable, protecting group, allows for the controlled and sequential introduction of diverse functionalities. This makes it an important tool for researchers in the pharmaceutical and agrochemical industries, enabling the efficient construction of complex molecular architectures for the discovery of new bioactive compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.

References

- 1. yufengchemicals.com [yufengchemicals.com]

- 2. Solved Explain why 2-chloropyridine reacts more readily | Chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-chloro-5-Methoxy-3-pyridinecarboxylic acid(74650-71-8) 1H NMR [m.chemicalbook.com]

- 5. 2-Chloro-5-methoxypyridine | C6H6ClNO | CID 15169000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 9. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MOM Ethers [organic-chemistry.org]

- 11. Hydroxyl Protecting Groups Stability [organic-chemistry.org]

- 12. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]

- 15. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 16. patents.justia.com [patents.justia.com]

- 17. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-5-(methoxymethoxy)pyridine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(methoxymethoxy)pyridine, a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The document details the molecule's physicochemical properties, provides a validated synthesis protocol with an emphasis on the strategic use of the methoxymethyl (MOM) protecting group, and explores its application as a key intermediate in the synthesis of advanced bioactive molecules, such as ligands for nicotinic acetylcholine receptors (nAChRs). This guide is intended to serve as a practical resource, combining theoretical principles with actionable experimental insights to facilitate its effective use in a research and development setting.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in biologically relevant interactions.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

This compound (Figure 1) has emerged as a particularly valuable intermediate. The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of molecular complexity. The oxygen functionality at the 5-position, protected as a methoxymethyl (MOM) ether, is crucial for synthetic strategies that require masking of a hydroxyl group during intermediate steps. This guide will delve into the practical aspects of handling and utilizing this important synthetic building block.

Figure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 877133-56-7 | [2][3][4] |

| Molecular Formula | C₇H₈ClNO₂ | [2] |

| Molecular Weight | 173.60 g/mol | [2] |

| Appearance | Liquid | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| SMILES | COCOC1=CN=C(Cl)C=C1 | [2] |

Note: Experimental physical properties such as boiling point and density are not widely reported in publicly available literature and should be determined empirically.

-

¹H NMR: Expected signals would include a singlet for the methoxy group protons (~3.5 ppm), a singlet for the methylene protons of the MOM group (~5.3 ppm), and distinct signals in the aromatic region for the three pyridine ring protons.

-

¹³C NMR: Characteristic peaks would be expected for the methoxy carbon, the methylene carbon of the MOM group, and the five carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight, with a characteristic M+2 peak at approximately one-third the intensity of the M+ peak, indicative of the presence of a single chlorine atom.

Synthesis and Reaction Mechanism: The Role of the MOM Protecting Group

This compound is typically synthesized from its corresponding hydroxyl precursor, 2-chloro-5-hydroxypyridine. The synthesis involves the protection of the hydroxyl group as a methoxymethyl (MOM) ether.

Rationale for Hydroxyl Protection

The hydroxyl group on the pyridine ring is acidic and can interfere with subsequent reactions, particularly those involving organometallic reagents or strong bases. The MOM group is an ideal choice for protection in many synthetic routes due to its stability under a wide range of non-acidic conditions and the relative ease of its removal under mild acidic conditions.

Synthetic Workflow

The overall synthetic pathway involves two main stages: the synthesis of the precursor 2-chloro-5-hydroxypyridine, followed by the MOM protection.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: MOM Protection of 2-chloro-5-hydroxypyridine

This protocol is a representative procedure based on standard methods for MOM ether formation.

Materials:

-

2-chloro-5-hydroxypyridine

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 2-chloro-5-hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution. The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the electrophilic MOM-Cl.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is to control the exothermicity of the reaction and minimize potential side products.

-

Addition of MOM-Cl: Add chloromethyl methyl ether (MOM-Cl) (1.5-2.0 eq.) dropwise to the cooled solution via the dropping funnel over 15-20 minutes. MOM-Cl is a reactive electrophile and a potential carcinogen; it must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

-

Washing: Combine the organic layers and wash with saturated brine solution to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel flash column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield pure this compound.

Application in Drug Development: A Precursor to nAChR Ligands

This compound and its analogues are valuable intermediates in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs).[5] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3][6] The development of selective nAChR ligands is a key objective for therapeutic intervention in these conditions.

The MOM-protected pyridine derivative allows for selective functionalization at the 2-position (via substitution of the chloro group) and potentially at other positions on the ring, without interference from the hydroxyl group. Following the key synthetic transformations, the MOM group can be readily removed under mild acidic conditions to unveil the free hydroxyl group, which may be a critical pharmacophore for receptor binding.

The synthesis of analogues for PET imaging agents for nAChRs often involves the use of such protected intermediates to build the core structure of the final ligand.[5]

Caption: Role of the title compound in bioactive ligand synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. For specific handling and disposal information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and strategically important building block in organic synthesis, particularly within the field of medicinal chemistry. Its utility is derived from the orthogonal reactivity of the chloro and MOM-protected hydroxyl groups, which enables complex molecular architectures to be constructed in a controlled manner. A thorough understanding of its properties and the rationale behind its synthesis and use, as detailed in this guide, will empower researchers and drug development professionals to effectively leverage this compound in the creation of novel and impactful therapeutic agents.

References

- 1. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 2. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. forskning.ruc.dk [forskning.ruc.dk]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Merging old and new perspectives on nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-5-(methoxymethoxy)pyridine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-5-(methoxymethoxy)pyridine

Introduction

In the landscape of modern synthetic and medicinal chemistry, pyridine derivatives serve as foundational scaffolds for a vast array of biologically active molecules.[1] Their prevalence in FDA-approved drugs underscores their importance to drug development professionals. The compound this compound is a key heterocyclic intermediate, valued for its specific substitution pattern which allows for further synthetic elaboration. The chlorine atom at the 2-position is amenable to various coupling reactions, while the methoxymethyl (MOM) ether at the 5-position serves as a robust protecting group for a hydroxyl functional handle.

The absolute confirmation of its molecular structure is a non-negotiable prerequisite for its use in any synthetic campaign, particularly in a regulated drug development environment. A flawed structural assignment can lead to the synthesis of incorrect target molecules, resulting in significant loss of time, resources, and potentially compromising downstream biological assays.

This guide provides a comprehensive, multi-technique framework for the unambiguous structure elucidation of this compound. It is designed for researchers and scientists, moving beyond a simple recitation of data to explain the causal logic behind the analytical strategy. The approach described herein constitutes a self-validating system, where data from orthogonal techniques are integrated to build an unassailable structural proof.

Synthesis and Purification: The Genesis of the Analyte

The elucidation process begins with the material itself. A common and efficient route to synthesize this compound involves the protection of the hydroxyl group of commercially available 2-chloro-5-hydroxypyridine.

Reaction Principle: The hydroxyl group is deprotonated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride (NaH), to form an alkoxide. This potent nucleophile then attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl), displacing the chloride and forming the stable methoxymethyl ether.[2][3] The MOM group is an acetal, which is stable to a wide range of nucleophilic and basic conditions but can be readily cleaved under acidic hydrolysis.[3]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen.[2] All operations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Reaction Setup: To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add N,N-diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

-

Reagent Addition: After stirring for 15 minutes, add chloromethyl methyl ether (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

Orthogonal Spectroscopic Analysis: A Validating Workflow

A robust structural proof relies on the convergence of data from multiple, independent analytical techniques. Our strategy employs Mass Spectrometry (MS) to define the mass and elemental formula, Infrared (IR) Spectroscopy to identify functional groups, and a suite of Nuclear Magnetic Resonance (NMR) experiments to map the precise atomic connectivity.

Structure Elucidation Workflow

Caption: Integrated workflow for spectroscopic structure elucidation.

Mass Spectrometry: The Molecular Formula Gatekeeper

Causality: High-resolution mass spectrometry (HRMS) is the first critical step. It provides the exact mass of the molecule, allowing for the unambiguous determination of the molecular formula. Low-resolution MS is invaluable for confirming the molecular weight and observing the characteristic isotopic signature of chlorine.

Expected Data: The molecular formula is C₇H₈ClNO₂.

-

Monoisotopic Mass: 173.02435 Da

-

Average Mass: 173.60 g/mol

A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of the M+2 peak.[4] Chlorine exists naturally as two major isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[5] Observing this pattern is strong evidence for the presence of a single chlorine atom.

| Ion | Calculated m/z (for ³⁵Cl) | Description |

| [M]⁺ | 173.02 | Molecular ion (³⁵Cl isotope) |

| [M+2]⁺ | 175.02 | Molecular ion (³⁷Cl isotope), ~32% intensity of M⁺ |

| [M - CH₃O]⁺ | 142.00 | Loss of a methoxy radical from the MOM group |

| [M - CH₂OCH₃]⁺ | 128.00 | Loss of the methoxymethyl radical |

| [C₅H₃ClN-O]⁺ | 127.99 | Pyridine core after loss of the entire MOM-ether |

Protocol: Acquiring an ESI-MS Spectrum

-

Prepare a dilute solution of the purified sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample solution directly into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquire the spectrum in positive ion mode.

-

Analyze the resulting spectrum for the molecular ion cluster ([M]⁺ and [M+2]⁺) and compare the exact mass to the theoretical value for C₇H₈ClNO₂.

Infrared Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is a rapid and effective method for confirming the presence of key functional groups predicted by the proposed structure and the absence of those that should not be there (e.g., a broad O-H stretch from the starting material).

Expected Data: The IR spectrum should display characteristic absorptions for the aromatic ring, the C-O ether linkages of the MOM group, and the C-Cl bond.[6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2960-2850 | C-H Stretch | Aliphatic (MOM group methyl) |

| 1580, 1470, 1400 | C=C and C=N Ring Stretch | Pyridine Ring |

| 1150 & 1080 | C-O-C Asymmetric & Symmetric Stretch | Acetal (Methoxymethyl Ether) |

| 850-750 | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |

| 800-600 | C-Cl Stretch | Aryl Halide |

Protocol: Acquiring an ATR-IR Spectrum

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with isopropanol.

-

Acquire a background spectrum of the empty crystal.

-

Place a small amount of the neat liquid or solid sample directly onto the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Correlate the observed absorption bands with the expected frequencies.

NMR Spectroscopy: The Definitive Structural Map

Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. ¹H NMR reveals the number of unique proton environments and their neighbor relationships through spin-spin coupling. ¹³C NMR identifies the number of unique carbon environments. Finally, 2D NMR experiments (COSY, HSQC, HMBC) connect all the pieces to provide an unambiguous map of the molecular skeleton.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, chemical shifts are estimates)

| Position / Group | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) | Rationale |

| H-3 | ~7.35, dd, 1H | ~122.0 | Coupled to H-4 (J≈8.5 Hz) and H-6 (J≈2.8 Hz). |

| H-4 | ~7.25, d, 1H | ~121.0 | Coupled only to H-3 (J≈8.5 Hz). |

| C-5 | - | ~150.0 | Quaternary carbon attached to electronegative oxygen. |

| H-6 | ~8.15, d, 1H | ~142.0 | Deshielded by adjacent nitrogen; coupled only to H-3 (J≈2.8 Hz). |

| -O-CH₂-O- | ~5.20, s, 2H | ~94.0 | Acetal protons, characteristically downfield, appear as a singlet. |

| -O-CH₃ | ~3.50, s, 3H | ~56.0 | Methoxy protons, typical chemical shift, appear as a singlet. |

| C-2 | - | ~151.0 | Quaternary carbon attached to electronegative chlorine and nitrogen. |

2D NMR: Confirming Connectivity

While 1D NMR provides strong evidence, 2D NMR is required for a truly self-validating assignment.

-

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-3 and H-4, confirming their adjacent relationship on the pyridine ring. It would also show a weaker, long-range coupling between H-3 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton signal to the carbon it is attached to, allowing for the definitive assignment of H-3 to C-3, H-4 to C-4, H-6 to C-6, the methylene protons to the acetal carbon, and the methyl protons to the methoxy carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, revealing 2- and 3-bond correlations between protons and carbons. It provides the definitive link between the substituent and the ring.

Key HMBC Correlations Diagram

Caption: Key HMBC correlations confirming the MOM group's attachment to C5.

Protocol: Acquiring NMR Spectra

-

Dissolve ~10-20 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Process and analyze the spectra to assign all signals and confirm the proposed structure.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By integrating high-resolution mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, a scientist can build an unassailable case for the compound's identity. This multi-faceted approach ensures the scientific integrity of the data, providing the high degree of confidence required for its use in demanding applications such as pharmaceutical research and development. Each technique provides a unique piece of the puzzle, and only through their combined interpretation can the full, validated structure be confidently assigned.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(methoxymethoxy)pyridine

Executive Summary

2-Chloro-5-(methoxymethoxy)pyridine is a pivotal heterocyclic building block, extensively utilized by researchers and drug development professionals in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. Its strategic functionalization—a chloro group for cross-coupling and a protected hydroxyl group—makes it a versatile synthon. This guide provides an in-depth examination of the principal synthesis pathway for this compound, focusing on the protection of the key intermediate, 2-chloro-5-hydroxypyridine. We will explore the causality behind experimental choices, present detailed, validated protocols, and offer insights grounded in established chemical principles to ensure scientific integrity and practical applicability for professionals in the field.

Introduction: Significance and Strategic Value

The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents. This compound serves as a crucial intermediate, primarily because the methoxymethyl (MOM) ether acts as a robust protecting group for the hydroxyl functionality. This protection allows for selective reactions at other positions of the pyridine ring, particularly nucleophilic substitution or metal-catalyzed cross-coupling reactions involving the chlorine atom at the C2 position. The ability to deprotect the MOM group under mild acidic conditions later in a synthetic sequence provides a strategic advantage in multi-step syntheses.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of this compound identifies the most straightforward and reliable synthetic approach. The core strategy involves the protection of a readily accessible precursor.

The key disconnection is the C-O bond of the methoxymethyl ether, leading back to the pivotal intermediate, 2-chloro-5-hydroxypyridine , and a methoxymethylating agent. This approach is favored due to the commercial availability and well-established synthesis routes for the hydroxypyridine precursor.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, hinges on two primary stages:

-

Procurement or Synthesis of 2-Chloro-5-hydroxypyridine.

-

Protection of the 5-hydroxyl group as a methoxymethyl (MOM) ether.

Part I: Synthesis of the Key Precursor: 2-Chloro-5-hydroxypyridine

2-Chloro-5-hydroxypyridine (CAS 41288-96-4), also known as 6-chloro-3-pyridinol, is the foundational starting material. While commercially available, understanding its synthesis is crucial for process development and cost management in large-scale applications. Several reliable methods have been reported.

Method A: From 2-Amino-5-bromopyridine

This multi-step synthesis is a robust laboratory method.[1]

-

Diazotization-Sandmeyer Reaction: 2-Amino-5-bromopyridine is treated with sodium nitrite in concentrated hydrochloric acid to form a diazonium salt, which subsequently undergoes a Sandmeyer reaction to yield 5-bromo-2-chloropyridine.[1]

-

Halogen-Metal Exchange and Borylation: The resulting 5-bromo-2-chloropyridine is subjected to a halogen-metal exchange using n-butyllithium at low temperatures, followed by quenching with trimethyl borate to form a boronic acid intermediate.[1]

-

Oxidative Hydrolysis: The intermediate is then hydrolyzed to afford the final product, 2-chloro-5-hydroxypyridine.[1]

Method B: Deacetylation of 2-Chloro-5-acetoxypyridine

A simpler and often higher-yielding method involves the hydrolysis of an acetate precursor.[2]

-

Base-Catalyzed Hydrolysis: 2-Chloro-5-acetoxypyridine is dissolved in methanol and treated with a catalytic amount of a base, such as potassium carbonate.[2] The reaction is typically rapid and proceeds at room temperature.

-

Workup and Isolation: After the reaction is complete, the solvent is removed, and a standard aqueous workup followed by extraction yields 2-chloro-5-hydroxypyridine in high purity and yield.[2]

Part II: The Core Transformation: Methoxymethyl (MOM) Ether Protection

The protection of the hydroxyl group of 2-chloro-5-hydroxypyridine is the final and most critical step. The choice of reagent and conditions is paramount to ensure high yield while maintaining safety and scalability.

Caption: The forward synthesis pathway via MOM protection.

Mechanistic Rationale

The formation of the MOM ether is a nucleophilic substitution reaction. The hydroxyl group, typically deprotonated by a non-nucleophilic base to form a more potent pyridinolate anion, acts as the nucleophile. This anion then attacks the electrophilic chloromethyl methyl ether (MOM-Cl), displacing the chloride leaving group in an SN2 fashion.

Reagent Selection and Causality

| Reagent/Condition | Choice & Rationale |

| Methoxymethylating Agent | Chloromethyl methyl ether (MOM-Cl) is highly reactive and efficient. However, it is a known and potent carcinogen, requiring strict handling protocols (fume hood, dedicated equipment). An alternative, Dimethoxymethane (DMM) with an acid catalyst (e.g., p-TsOH), is a safer option, though it may require more forcing conditions. |

| Base | A hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is ideal. It is sufficiently basic to deprotonate the phenolic hydroxyl group but is sterically hindered, which prevents it from competing as a nucleophile and attacking the MOM-Cl. Weaker bases may lead to incomplete reaction, while stronger, unhindered bases could lead to side products. |

| Solvent | An inert, aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred. These solvents effectively dissolve the reactants without participating in the reaction. |

| Temperature | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure completion. |

Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and scale.

Materials:

-

2-Chloro-5-hydroxypyridine (1.0 eq)

-

Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-chloro-5-hydroxypyridine (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add DIPEA (1.5 eq) to the stirred solution via syringe.

-

After 10 minutes of stirring, add MOM-Cl (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pure solid or oil.

Safety and Handling Considerations

-

Chloromethyl methyl ether (MOM-Cl): This reagent is a potent carcinogen and lachrymator. It must be handled with extreme caution in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All equipment in contact with MOM-Cl should be decontaminated with a solution of aqueous ammonia.

-

Dichloromethane (DCM): DCM is a volatile and potentially toxic solvent. All operations should be performed in a fume hood.

-

Bases: DIPEA is corrosive and should be handled with care.

Conclusion

The synthesis of this compound is most reliably achieved through the methoxymethylation of 2-chloro-5-hydroxypyridine. This transformation, while straightforward, demands careful consideration of reagent choice and handling procedures, particularly concerning the carcinogenicity of chloromethyl methyl ether. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable synthetic intermediate for their advanced research programs.

References

2-Chloro-5-(methoxymethoxy)pyridine physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(methoxymethoxy)pyridine

Introduction

This compound is a halogenated pyridine derivative of significant interest to researchers and scientists in the field of organic synthesis and drug development. Its structure, featuring a reactive chlorine atom at the 2-position and a methoxymethyl (MOM) ether protecting group at the 5-position, makes it a versatile and valuable synthetic intermediate. The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, and the specific functionalization of this compound allows for targeted molecular elaboration.[1]

The chlorine atom is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide array of functional groups.[1] Concurrently, the MOM group offers a stable and reliable method for protecting a hydroxyl functionality, which can be deprotected under specific acidic conditions to reveal the parent phenol. This dual functionality enables complex, multi-step synthetic strategies where precise control over reactivity is paramount. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its application in a research and development setting.

Core Molecular and Physical Properties

The fundamental physical and chemical properties of a compound are critical for its handling, storage, and application in experimental design. The data for this compound are summarized below. It is typically encountered as a liquid at room temperature.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChemLite |

| CAS Number | 877133-56-7; 877133-57-8 | [2][3] |

| Molecular Formula | C₇H₈ClNO₂ | [4] |

| Molecular Weight | 173.60 g/mol | Inferred from Formula |

| Monoisotopic Mass | 173.02435 Da | [4] |

| Appearance | Liquid | [2] |

| Predicted XlogP | 1.7 | [4] |

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of synthetic intermediates. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. Based on the structure of this compound and spectral data from analogous compounds like 2-chloro-5-methylpyridine and 2-chloro-6-methoxypyridine, the following proton signals are predicted in a CDCl₃ solvent.[5][6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-6 (Pyridine) | ~8.1-8.3 | Doublet |

| H-4 (Pyridine) | ~7.5-7.7 | Doublet of Doublets |

| H-3 (Pyridine) | ~7.2-7.4 | Doublet |

| -O-CH₂-O- | ~5.2-5.4 | Singlet |

| -O-CH₃ | ~3.4-3.6 | Singlet |

-

Causality Behind Predictions: The aromatic protons are deshielded due to the ring current. The proton at the 6-position is adjacent to the electronegative nitrogen, shifting it furthest downfield. The protons of the MOM group are characteristic, with the methylene protons appearing around 5.3 ppm and the methyl protons around 3.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable method.

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.03163 |

| [M+Na]⁺ | 196.01357 |

| [M+K]⁺ | 211.98751 |

| [M-H]⁻ | 172.01707 |

Data sourced from PubChemLite predictions.[4] The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would be a key diagnostic feature, resulting in a characteristic M and M+2 peak pattern for the molecular ion and chlorine-containing fragments.

Synthesis, Handling, and Reactivity

Synthetic Workflow

This compound is not typically prepared in a standard laboratory setting but is acquired from commercial suppliers.[2] However, a logical synthetic route would involve the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

References

- 1. nbinno.com [nbinno.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound | 877133-57-8 [chemicalbook.com]

- 4. PubChemLite - this compound (C7H8ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 6. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Profile of 2-Chloro-5-(methoxymethoxy)pyridine: A Technical Guide

Introduction

2-Chloro-5-(methoxymethoxy)pyridine is a substituted pyridine derivative of interest in synthetic organic chemistry, particularly as a building block in the development of pharmaceutical and agrochemical compounds. The presence of a chloro-group at the 2-position provides a reactive site for nucleophilic substitution, while the methoxymethyl (MOM) ether at the 5-position serves as a common protecting group for a hydroxyl functionality. Accurate structural elucidation and purity assessment are paramount for its application in complex synthetic pathways.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational spectroscopic principles to present a reliable, predicted profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected signals. This predictive framework serves as a powerful tool for researchers to identify and characterize this molecule in a laboratory setting.

Molecular Structure and Analysis

The structure of this compound combines a dichlorinated pyridine ring with a MOM ether. Understanding this arrangement is key to interpreting its spectroscopic data.

Caption: Molecular structure with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the three aromatic protons on the pyridine ring and the two methylene and one methyl group of the MOM ether.

-

Pyridine Ring Protons:

-

H6: This proton is ortho to the nitrogen and meta to the MOM-ether group. It is expected to be the most downfield of the aromatic protons, appearing as a doublet with a small coupling constant (J ≈ 2.5 Hz) due to coupling with H4.

-

H4: This proton is meta to both the nitrogen and the chloro group and ortho to the MOM-ether. It will appear as a doublet of doublets, coupling with both H6 (J ≈ 2.5 Hz) and H3 (J ≈ 8.5 Hz).

-

H3: This proton is ortho to the chloro group and meta to the nitrogen. It will be a doublet due to coupling with H4 (J ≈ 8.5 Hz).

-

-

Methoxymethyl (MOM) Protons: The MOM group gives two characteristic singlets. Based on typical values for MOM ethers, the methylene protons (-O-CH₂-O-) are expected around δ 5.2-5.4 ppm, and the methoxy protons (-O-CH₃) around δ 3.4-3.6 ppm.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven non-equivalent carbon atoms in the molecule.

-

Pyridine Ring Carbons: The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms and the mesomeric effect of the MOM-ether. The carbon bearing the chlorine (C2) will be significantly downfield. Aromatic carbons generally appear between 110-160 ppm.[2]

-

Methoxymethyl (MOM) Carbons: The acetal carbon (-O-CH₂-O-) typically appears around δ 94-97 ppm, while the methoxy carbon (-O-CH₃) is found further upfield, around δ 55-58 ppm.[1]

Summary of Predicted NMR Data

| ¹H NMR | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Pyridine Protons | ~ 8.2 | Doublet (d) | ~ 2.5 | H6 |

| ~ 7.5 | Doublet of d (dd) | ~ 8.5, 2.5 | H4 | |

| ~ 7.3 | Doublet (d) | ~ 8.5 | H3 | |

| MOM Group | ~ 5.3 | Singlet (s) | - | -O-CH₂-O- |

| ~ 3.5 | Singlet (s) | - | -O-CH₃ | |

| ¹³C NMR | Predicted Shift (δ, ppm) | Assignment | ||

| Pyridine Carbons | ~ 150 | C2 | ||

| ~ 148 | C6 | |||

| ~ 145 | C5 | |||

| ~ 125 | C4 | |||

| ~ 122 | C3 | |||

| MOM Group | ~ 95 | -O-CH₂-O- | ||

| ~ 56 | -O-CH₃ |

Experimental Protocol: NMR Data Acquisition

Caption: Standard procedure for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H bonds of the MOM group will show stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

-

C=N and C=C Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: Strong absorptions corresponding to the C-O ether linkages of the MOM group are expected in the 1050-1150 cm⁻¹ region.

-

C-Cl Stretch: The C-Cl stretching vibration is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Summary of Predicted IR Data

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3150 | C-H Stretch | Aromatic (Pyridine) |

| 2850 - 2960 | C-H Stretch | Aliphatic (MOM group) |

| 1580 - 1600 | C=N, C=C Stretch | Pyridine Ring |

| 1450 - 1500 | C=C Stretch | Pyridine Ring |

| 1050 - 1150 | C-O Stretch (Asymmetric) | Ether (MOM group) |

| 700 - 800 | C-Cl Stretch | Chloro-substituent |

Experimental Protocol: IR Data Acquisition

A standard method for acquiring an IR spectrum of a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small drop of the liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The compound has a molecular formula of C₇H₈ClNO₂ and a monoisotopic mass of approximately 173.02 Da.[3]

-

Isotopic Pattern: Due to the presence of a chlorine atom, the molecular ion will appear as a pair of peaks: (M⁺) and (M+2)⁺. The relative intensity of these peaks will be approximately 3:1, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: Electron Ionization (EI) would likely induce fragmentation. Key fragmentation pathways would involve the loss of the MOM group components:

-

Loss of a methoxy radical (•OCH₃) to give a fragment at m/z ~142.

-

Loss of formaldehyde (CH₂O) from the MOM group.

-

Cleavage of the entire methoxymethyl group.

-

Loss of a chlorine radical (•Cl).

-

Summary of Predicted MS Data

| m/z (predicted) | Ion | Notes |

| 173/175 | [M]⁺ | Molecular ion with characteristic 3:1 Cl isotope pattern. |

| 142/144 | [M - OCH₃]⁺ | Loss of the methoxy radical. |

| 128/130 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl radical. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment after loss of all substituents. |

Experimental Protocol: MS Data Acquisition

Caption: A typical procedure for acquiring a mass spectrum for a volatile compound.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed, predictive framework for the expected spectroscopic data based on established chemical principles and analysis of related structures. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the connectivity of the pyridine and MOM-ether moieties. IR spectroscopy will verify the presence of key functional groups, while mass spectrometry will confirm the molecular weight and elemental composition, aided by the characteristic chlorine isotopic pattern. These predicted data serve as a benchmark for researchers engaged in the synthesis and application of this versatile chemical intermediate.

References

An In-depth Technical Guide to 2-Chloro-5-(methoxymethoxy)pyridine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(methoxymethoxy)pyridine, a key heterocyclic intermediate. The document delves into the compound's discovery and historical context, detailing its emergence as a valuable building block in synthetic chemistry. A significant focus is placed on the elucidation of its synthesis, with a step-by-step protocol for the protection of 2-chloro-5-hydroxypyridine using methoxymethyl chloride (MOM-Cl). The guide explores the causality behind experimental choices, ensuring a deep understanding of the synthetic methodology. Furthermore, it covers the physicochemical properties, spectroscopic data, and the burgeoning applications of this compound in the fields of drug discovery and agrochemical research, underscoring its importance for researchers, scientists, and professionals in drug development.

Introduction: The Emergence of a Versatile Pyridine Intermediate

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives forming the basis of numerous commercial products.[1] Within this vast chemical space, this compound has emerged as a significant intermediate. Its strategic functionalization, featuring a reactive chlorine atom at the 2-position and a protected hydroxyl group at the 5-position, offers a versatile platform for the synthesis of more complex molecules. The methoxymethyl (MOM) ether serves as a robust protecting group for the hydroxyl functionality, stable under a variety of reaction conditions yet readily cleavable when desired. This attribute allows for selective transformations at other positions of the pyridine ring, a critical consideration in multi-step synthetic campaigns. While a definitive "discovery" paper for this specific molecule is not readily identifiable in the public domain, its utility is evident in numerous patents and research articles focusing on the development of novel bioactive compounds. Its history is intrinsically linked to the broader development of functionalized chloropyridines as key intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂ | PubChem |

| Molecular Weight | 173.60 g/mol | PubChem |

| Appearance | Liquid | Symax Laboratories Private Limited[2] |

| CAS Number | 877133-56-7 | ChemicalBook[3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While a comprehensive public database of its spectra is not available, the expected signals can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The pyridine protons will appear as distinct doublets or multiplets in the aromatic region, with their coupling constants providing information about their relative positions. The methylene protons of the MOM group will likely appear as a singlet, as will the methyl protons, but at different chemical shifts.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the downfield region typical for aromatic carbons, while the carbons of the methoxymethyl group will appear in the upfield region.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic isotopic pattern of the molecular ion peak (M, M+2).

Synthesis of this compound: A Detailed Protocol

The most logical and widely applicable synthetic route to this compound involves the protection of the hydroxyl group of 2-chloro-5-hydroxypyridine. The methoxymethyl (MOM) group is an ideal choice for this transformation due to its stability and ease of introduction and removal.

Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the deprotonated hydroxyl group of 2-chloro-5-hydroxypyridine attacks the electrophilic carbon of chloromethyl methyl ether.

Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on standard methodologies for MOM protection of phenols.

Materials and Reagents:

-

2-chloro-5-hydroxypyridine

-

Chloromethyl methyl ether (MOM-Cl)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-hydroxypyridine (1.0 eq).

-

Solvent Addition: Add anhydrous THF or DMF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases. Alternative: If using DIPEA (1.5 eq), add it to the solution of 2-chloro-5-hydroxypyridine at room temperature.

-

Addition of MOM-Cl: Add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Causality Behind Experimental Choices

-

Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reagents like sodium hydride, which can react with moisture in the air.

-

Anhydrous Solvents: Anhydrous solvents are necessary to prevent the quenching of the strong base (NaH) and to ensure the efficiency of the reaction.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group to form the more nucleophilic alkoxide. DIPEA is a weaker, non-nucleophilic organic base that can also be used, particularly when milder conditions are required.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction of the base with the starting material and the subsequent addition of the electrophile.

-

Aqueous Workup: The aqueous workup is designed to remove any remaining reagents, byproducts, and the solvent. The washes with NaHCO₃ and brine help to neutralize any acidic residues and remove water-soluble impurities.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the orthogonal reactivity of the chloro and protected hydroxyl groups.

Agrochemicals

Derivatives of 2-chloropyridine are widely used in the agrochemical industry as insecticides and herbicides. The 2-chloro substituent is a key feature in several neonicotinoid insecticides. For instance, the related compound 2-chloro-5-chloromethylpyridine is a crucial intermediate in the synthesis of imidacloprid, one of the most widely used insecticides in the world. The methoxymethoxy-protected analogue provides a synthetic route to novel derivatives with potentially improved properties.

Medicinal Chemistry and Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a large number of FDA-approved drugs. The this compound core allows for the introduction of various functionalities through nucleophilic aromatic substitution at the 2-position and, after deprotection, derivatization of the hydroxyl group at the 5-position. This dual reactivity makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening.

One notable area of application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs). For example, a derivative of 2-chloro-5-methoxypyridine has been investigated as a potential positron emission tomography (PET) imaging agent for these receptors. This highlights the potential of this class of compounds in neuroscience research and the development of diagnostics and therapeutics for neurological disorders.

Applications of this compound.

Conclusion

This compound is a strategically important intermediate in modern synthetic chemistry. Its straightforward synthesis from readily available precursors, combined with the orthogonal reactivity of its functional groups, makes it a valuable tool for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for future innovations in these critical fields.

References

- 1. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Substituted Pyridines Utilizing 2-Chloro-5-(methoxymethoxy)pyridine

Abstract

Substituted pyridine scaffolds are fundamental components of numerous pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the synthetic utility of 2-Chloro-5-(methoxymethoxy)pyridine, a versatile and strategically protected building block for the synthesis of diverse pyridine derivatives. We will delve into key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering detailed, field-proven protocols. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to empower researchers in drug development and chemical synthesis.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, owing to its presence in a wide array of biologically active molecules. The ability to precisely functionalize this heterocycle is paramount in the drug discovery process. This compound emerges as a particularly valuable starting material for several key reasons:

-

Orthogonal Reactivity: The chloro substituent at the 2-position is highly susceptible to displacement via both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This provides a primary handle for introducing a wide range of substituents.

-

Strategic Protection: The 5-hydroxy group is masked with a methoxymethyl (MOM) ether. The MOM group is stable to a variety of reaction conditions, including those commonly employed for cross-coupling, yet can be readily cleaved under acidic conditions. This allows for late-stage functionalization of the 5-position, a crucial tactic in library synthesis and structure-activity relationship (SAR) studies.

-

Modulation of Electronic Properties: The methoxymethoxy group, being electron-donating, can influence the reactivity of the pyridine ring, which is inherently electron-deficient. This electronic modulation can be strategically exploited in various synthetic transformations.

This application note will provide detailed protocols for leveraging these features to synthesize a diverse array of substituted pyridines.

Core Synthetic Strategies & Mechanistic Considerations

The primary pathways for functionalizing this compound involve the substitution of the C2-chloro group. The choice of methodology depends on the desired substituent and the overall synthetic strategy.

Application Notes & Protocols: Strategic Use of 2-Chloro-5-(methoxymethoxy)pyridine in Suzuki Cross-Coupling Reactions

Introduction

The 2-aryl-5-hydroxypyridine scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a multitude of biologically active compounds.[1][2][3] Its synthesis, however, requires a robust and versatile strategy. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for constructing the critical C-C bond that defines this class of molecules.[4][5] This guide provides an in-depth examination of the use of 2-Chloro-5-(methoxymethoxy)pyridine as a key building block for this transformation. We will explore the mechanistic underpinnings, strategic considerations for reaction design, and detailed, field-proven protocols for its successful implementation and subsequent deprotection to yield the target 2-aryl-5-hydroxypyridines.

The methoxymethyl (MOM) ether serves as a crucial protecting group for the hydroxyl functionality.[6][7] This protection is essential as the free hydroxyl group can interfere with the Suzuki-Miyaura catalytic cycle. The MOM group is stable under the basic conditions required for the coupling reaction but can be readily removed under acidic conditions post-coupling.[8] The primary challenge in this synthesis lies in the activation of the C-Cl bond at the 2-position of the pyridine ring, which is known to be less reactive than its bromide or iodide counterparts.[9][10] Overcoming this hurdle requires a carefully optimized catalytic system.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the this compound. This is often the rate-determining step for less reactive aryl chlorides and requires a sufficiently electron-rich and sterically accessible palladium center.[12] The choice of ligand is critical here to facilitate this challenging activation.

-

Transmetalation : The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[14][15]

-

Reductive Elimination : The two organic partners (the pyridine and the aryl group) are expelled from the palladium center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11][16]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Design and Optimization

Achieving high yields for the coupling of 2-chloropyridines requires careful selection of the catalyst, ligand, base, and solvent.[14][17] The electron-deficient nature of the pyridine ring and potential for nitrogen coordination to the palladium center are additional challenges to consider.[17]

Catalyst and Ligand Selection

For activating the inert C-Cl bond, highly active catalyst systems are necessary.[14] While traditional catalysts like Pd(PPh₃)₄ can be effective for some 2-chloropyridines, more robust systems often provide superior results.[18] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are particularly well-suited for this task.[9][19] These ligands promote the oxidative addition step and stabilize the active Pd(0) species.

| Catalyst System Component | Recommended Choice | Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common, stable Pd(II) and Pd(0) sources that readily form the active catalyst in situ.[9][20] |

| Ligand | SPhos, XPhos | Bulky, electron-rich ligands that accelerate oxidative addition of aryl chlorides and prevent catalyst deactivation.[9][19] |

Base and Solvent Effects

The base is not merely a spectator; it is critical for activating the boronic acid for transmetalation.[14][15] For challenging couplings involving heteroaryl chlorides, stronger bases are often required. The solvent must be capable of dissolving the reagents and be stable at the required reaction temperatures, which are typically elevated (80-110 °C).[17]

| Parameter | Recommended Choice | Rationale & Alternatives |

| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases effective for activating boronic acids in couplings with less reactive chlorides.[14][17] K₂CO₃ can also be effective. |

| Solvent | Dioxane, Toluene, THF | Aprotic solvents with appropriate boiling points. An aqueous component (e.g., Dioxane/H₂O) can sometimes accelerate the reaction.[17][21] |

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point based on established methods for similar electron-deficient chloropyridines.[9][11] Optimization may be required for specific arylboronic acids.

Caption: Step-by-step workflow for the Suzuki cross-coupling reaction.

Materials and Reagents

-

This compound (1.0 mmol, 1 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Anhydrous, degassed 1,4-dioxane (5 mL)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate (EtOAc), water, brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Vessel Preparation : To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

-

Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium(II) acetate and SPhos ligand.

-

Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate and backfill with inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[14]

-

Solvent Addition : Add the degassed 1,4-dioxane via syringe.

-

Reaction : Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[17]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-5-(methoxymethoxy)pyridine product.

Protocol 2: MOM Group Deprotection